molecular formula C9H8N2O4 B3361926 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- CAS No. 94106-82-8

1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy-

Cat. No.: B3361926
CAS No.: 94106-82-8
M. Wt: 208.17 g/mol
InChI Key: FXSNYUWJQYWZBN-UHFFFAOYSA-N
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Description

1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- is a heterocyclic compound with a unique structure that includes a phthalazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- typically involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by the removal of ethanol to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted phthalazinediones, which can have different functional groups attached to the phthalazine ring.

Scientific Research Applications

1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, modulate signaling pathways, and induce oxidative stress in cells. These interactions contribute to its biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Phthalazinedione,

Properties

IUPAC Name

5-hydroxy-8-methoxy-2,3-dihydrophthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-15-5-3-2-4(12)6-7(5)9(14)11-10-8(6)13/h2-3,12H,1H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSNYUWJQYWZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473770
Record name 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94106-82-8
Record name 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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